molecular formula C14H20O2 B585513 Butibufen, (R)- CAS No. 254886-68-5

Butibufen, (R)-

Cat. No.: B585513
CAS No.: 254886-68-5
M. Wt: 220.312
InChI Key: UULSXYSSHHRCQK-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butibufen, ®-, involves the enantiomeric resolution of racemic butibufen. This can be achieved using a chiral stationary phase in chromatographic techniques. For instance, enantiomeric resolution has been accomplished on a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase with a mobile phase consisting of hexane, isopropanol, and trifluoroacetic acid .

Industrial Production Methods: Industrial production of Butibufen, ®-, typically involves large-scale chromatographic separation techniques to isolate the desired enantiomer. The process is optimized to ensure high yield and purity of the ®-enantiomer, which is the active form of the drug .

Chemical Reactions Analysis

Types of Reactions: Butibufen, ®-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

Butibufen, ®-, has a wide range of applications in scientific research:

Mechanism of Action

Butibufen, ®-, exerts its effects primarily by inhibiting the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX enzymes, Butibufen, ®-, reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

  • Ibuprofen
  • Naproxen
  • Ketoprofen

Comparison: Butibufen, ®-, is unique in its enantiomeric specificity and pathway selectivity. Unlike ibuprofen, which is a racemic mixture, Butibufen, ®-, is a single enantiomer, providing more targeted inhibition of COX enzymes. This specificity can result in fewer side effects and improved efficacy in certain conditions .

Properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSXYSSHHRCQK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254886-68-5
Record name Butibufen, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254886685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTIBUFEN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993I971I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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